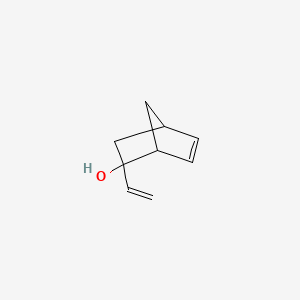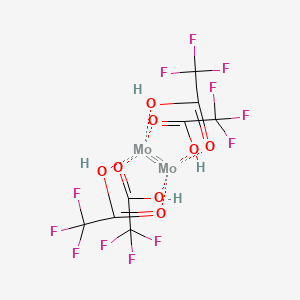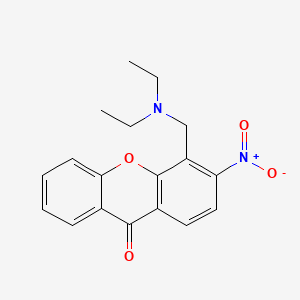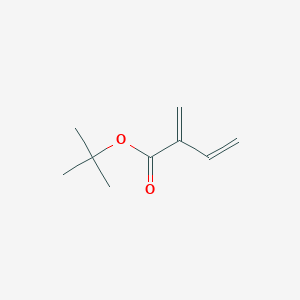
tert-Butyl 2-methylidenebut-3-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 2-methylidenebut-3-enoate is an organic compound with the molecular formula C9H16O2. It is a derivative of butenoate, featuring a tert-butyl group and a methylidene group. This compound is of interest in organic chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: tert-Butyl 2-methylidenebut-3-enoate can be synthesized through various methods. One common approach involves the reaction of 1-buten-4-ol with acetic acid or anhydride under acidic conditions. The reaction requires an appropriate temperature and time to yield the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactors where the reaction conditions are optimized for maximum yield and purity. The process may include steps such as distillation and purification to ensure the final product meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl 2-methylidenebut-3-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can participate in nucleophilic substitution reactions, where the tert-butyl group or the methylidene group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
tert-Butyl 2-methylidenebut-3-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which tert-Butyl 2-methylidenebut-3-enoate exerts its effects involves its interaction with various molecular targets. The compound can form enolate ions, which participate in nucleophilic attacks on electrophilic centers. This reactivity is crucial in many of its chemical transformations .
Comparación Con Compuestos Similares
- tert-Butyl but-3-enoate
- tert-Butyl 3-butenoate
- tert-Butyl isocyanide
Comparison: tert-Butyl 2-methylidenebut-3-enoate is unique due to the presence of both a tert-butyl group and a methylidene group, which confer distinct reactivity patterns.
Propiedades
Número CAS |
44985-61-7 |
|---|---|
Fórmula molecular |
C9H14O2 |
Peso molecular |
154.21 g/mol |
Nombre IUPAC |
tert-butyl 2-methylidenebut-3-enoate |
InChI |
InChI=1S/C9H14O2/c1-6-7(2)8(10)11-9(3,4)5/h6H,1-2H2,3-5H3 |
Clave InChI |
YHFATJYBSKDTFY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C(=C)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



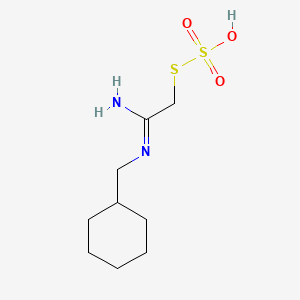
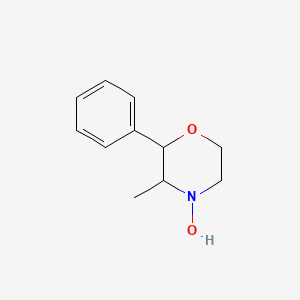
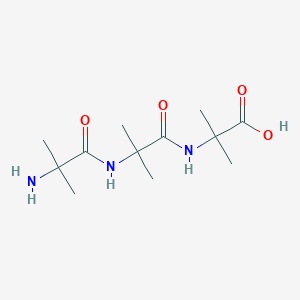
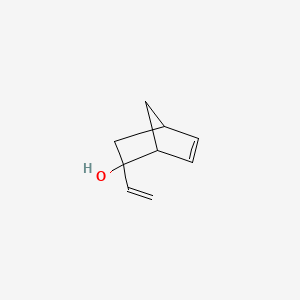
![2-(6-Oxabicyclo[3.1.0]hexan-2-yloxy)-6-oxabicyclo[3.1.0]hexane;2-[[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane](/img/structure/B14665614.png)
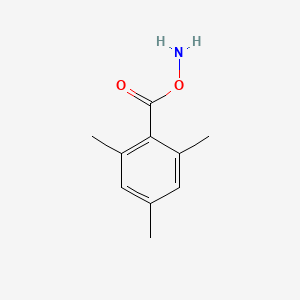
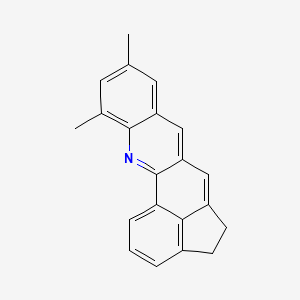
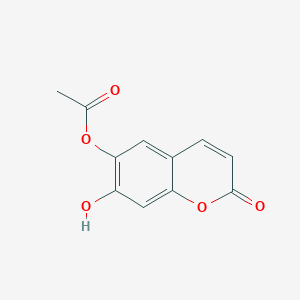
![2-Chloro-3,3',5,5'-tetramethyl[1,1'-biphenyl]-4,4'-diol](/img/structure/B14665637.png)
![N,N-Diethyl-2-methyl-5-[(E)-(piperidin-1-yl)diazenyl]benzene-1-sulfonamide](/img/structure/B14665647.png)
